![molecular formula C22H24N6O B6503897 3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide CAS No. 1421458-83-4](/img/structure/B6503897.png)
3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide
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Description
This compound is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported . In one study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
While specific chemical reactions involving “3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide” are not available in the search results, similar compounds have been synthesized using various methods .Mechanism of Action
Target of Action
The primary target of this compound is the Abelson tyrosine kinase domain , a characteristic gene for leukemia . This compound specifically binds to an inactive form of this domain .
Mode of Action
The compound interacts with its target through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions allow the compound to bind specifically to the inactive Abelson tyrosine kinase domain .
Biochemical Pathways
The compound affects the tyrosine kinase pathway , which is crucial in cell signaling and growth . By inhibiting the activity of tyrosine kinases, the compound can disrupt the signaling pathways that lead to the proliferation of leukemia cells .
Pharmacokinetics
Similar compounds, such as imatinib, have been structurally characterized . Imatinib is known to have good bioavailability and is metabolized primarily in the liver . It’s reasonable to hypothesize that 3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide might have similar ADME properties, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action is the inhibition of the activity of tyrosine kinases . This leads to a disruption in the signaling pathways that control cell growth and proliferation, thereby potentially slowing or stopping the progression of diseases like leukemia .
properties
IUPAC Name |
3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c29-21(10-9-18-6-2-1-3-7-18)26-19-16-24-22(25-17-19)28-14-12-27(13-15-28)20-8-4-5-11-23-20/h1-8,11,16-17H,9-10,12-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTESDZKZWBSKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-N-{2-[4-(pyridin-2-YL)piperazin-1-YL]pyrimidin-5-YL}propanamide |
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